N-Cyclopropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine
Description
N-Cyclopropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine is a bicyclic heterocyclic compound featuring a thiazole ring fused to a partially saturated pyridine moiety. The cyclopropyl group at the 2-amine position introduces steric and electronic modifications that may influence its biological activity, particularly as a kinase inhibitor.
Properties
Molecular Formula |
C9H13N3S |
|---|---|
Molecular Weight |
195.29 g/mol |
IUPAC Name |
N-cyclopropyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C9H13N3S/c1-2-7-8(10-5-1)13-9(12-7)11-6-3-4-6/h6,10H,1-5H2,(H,11,12) |
InChI Key |
HDHJXSSLCFWLSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(NC1)SC(=N2)NC3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with cyclopropyl isothiocyanate, followed by cyclization to form the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
N-Cyclopropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations on the Thiazolo[5,4-b]pyridine Scaffold
Key structural analogs differ in the substituent at the 2-amine position:
Core Heterocycle Modifications
Replacing the thiazole ring with other heterocycles alters electronic and steric properties:
Biological Activity
N-Cyclopropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
This compound features a thiazole ring fused with a pyridine structure. The cyclopropyl group contributes unique steric and electronic properties that enhance its biological activity. The synthesis typically involves multi-step reactions that include cyclization and functionalization processes to obtain the desired compound with high purity and yield.
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
The compound exhibited mechanisms involving apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound also shows antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antibacterial agent:
These results suggest that the thiazole moiety plays a crucial role in enhancing antibacterial efficacy.
Anti-inflammatory Properties
In addition to its antitumor and antimicrobial activities, this compound has been evaluated for anti-inflammatory effects . Preliminary studies indicated that it could inhibit COX-2 activity with an IC50 comparable to standard anti-inflammatory drugs:
Structure-Activity Relationships (SAR)
The SAR analysis of this compound indicates that modifications to the thiazole and pyridine rings can significantly influence its biological activity. For instance:
- Substituents at position C-5 of the thiazole ring enhance anticancer activity.
- The presence of electron-donating groups increases cytotoxicity against cancer cell lines.
These insights are crucial for designing more potent derivatives.
Case Studies and Research Findings
Several case studies have focused on the biological evaluation of this compound:
- Anticancer Studies : A study involving docking simulations showed that this compound interacts with key proteins involved in cancer progression.
- Antimicrobial Testing : A comprehensive evaluation demonstrated its effectiveness against a panel of pathogenic bacteria and fungi.
- Inflammation Models : In vivo models confirmed its potential as an anti-inflammatory agent by reducing edema in treated subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
